molecular formula C12H15N3 B3135440 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 400866-46-8

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B3135440
M. Wt: 201.27 g/mol
InChI Key: LEKZYHXXKNYIJY-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of propan-1-amine, where the hydrogen atom of the amino group is replaced by a 1-phenyl-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H . This indicates that the compound has a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.73 . It is a hydrochloride salt, indicating that it is likely soluble in water . The compound is in powder form and is stored at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

"3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine" is a building block in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and materials science. For instance, derivatives of pyrazolines, closely related to the queried compound, have been extensively studied for their utility in generating a diverse array of heterocyclic structures. These structures are integral to the development of therapeutic agents and dyes due to their unique chemical reactivity and functional versatility (Gomaa & Ali, 2020).

Anticancer Agent Development

Research indicates that pyrazoline derivatives, which can be synthesized from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," show significant promise as anticancer agents. These derivatives demonstrate a wide range of biological activities, including anticancer properties, through various mechanisms. The synthesis strategies and biological evaluations of these compounds highlight their potential in medicinal chemistry and drug development (Ray et al., 2022).

Agricultural Applications

In agriculture, pyrazoline and its derivatives, related to "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have been explored for their potential use in plant protection. These compounds serve as active ingredients in pesticides, showcasing the broad applicability of pyrazoline-based structures in enhancing crop resilience and yield through the management of pests and diseases (Shaaban et al., 2012).

Enzyme Inhibition for Therapeutic Purposes

Pyrazoline structures, obtainable from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have been identified as effective monoamine oxidase inhibitors. These inhibitors are essential for developing treatments for various neurological conditions, such as depression and Parkinson's disease. The specificity and potency of pyrazoline derivatives against monoamine oxidase highlight the potential for creating targeted therapies with reduced side effects (Mathew et al., 2013).

Environmental and Material Sciences

Amine-functionalized sorbents, which could potentially be derived from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have shown efficacy in removing persistent organic pollutants from water. These sorbents are particularly useful in tackling challenges related to the contamination of water supplies by perfluoroalkyl and polyfluoroalkyl substances (PFAS), providing a sustainable and efficient method for water purification and environmental protection (Ateia et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZYHXXKNYIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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